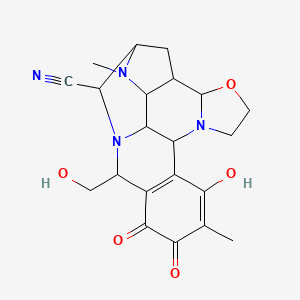
Naphthocyanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthocyanidine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Imaging
Optoacoustic Imaging
Naphthocyanidine, particularly silicon naphthalocyanine (SiNc), has shown promise as a contrast agent in optoacoustic imaging. In studies involving tumor models in mice, SiNc demonstrated superior optoacoustic signal generation compared to traditional agents like Indocyanine Green (ICG). The ability of SiNc to generate photoacoustic signals allows for enhanced visualization of tumor biodistribution and perfusion parameters in real time. This capability is crucial for monitoring therapeutic responses and understanding drug delivery mechanisms .
Theranostics
The dual functionality of this compound compounds in imaging and therapy positions them as ideal candidates for theranostic applications. By enabling real-time monitoring of photochemical reactions within tissues, these compounds can facilitate targeted phototherapy for cancer treatment. The generation of reactive oxygen species (ROS) upon light activation opens avenues for photodynamic therapy, where localized treatment can enhance the efficacy of cancer treatments while minimizing systemic side effects .
Anticancer Applications
This compound derivatives have been investigated for their anticancer properties. Their mechanisms include:
- Induction of Apoptosis : this compound compounds can trigger programmed cell death in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.
- Inhibition of Tumor Growth : These compounds have demonstrated the ability to inhibit critical cellular processes required for tumor growth, making them viable candidates for developing new anticancer drugs .
Antimicrobial Properties
Recent studies have highlighted the antibacterial potential of this compound derivatives. They exhibit diverse mechanisms of action against bacterial cells, such as:
- Disruption of Protein Synthesis : this compound derivatives interfere with the synthesis of essential proteins in bacteria.
- Modulation of Redox Processes : These compounds can alter redox states within bacterial cells, leading to oxidative stress and cell death .
Photothermal Therapy
This compound's ability to absorb near-infrared light makes it suitable for photothermal therapy. Upon light exposure, these compounds can convert light into heat, selectively destroying cancerous tissues while sparing surrounding healthy cells. This method is particularly advantageous due to its minimally invasive nature and precision .
Corrosion Inhibition
Beyond biomedical applications, this compound derivatives have been explored as corrosion inhibitors in various industrial settings. Their effectiveness in preventing metal corrosion has been attributed to their ability to form protective layers on metal surfaces, thus enhancing material longevity .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Biomedical Imaging | Utilization as a contrast agent in optoacoustic imaging | Enhanced visualization and monitoring |
| Theranostics | Combination of therapeutic and diagnostic functions | Real-time monitoring during therapy |
| Anticancer Applications | Induction of apoptosis and inhibition of tumor growth | Potential new cancer treatments |
| Antimicrobial Properties | Disruption of protein synthesis and modulation of redox processes | Effective against multidrug-resistant bacteria |
| Photothermal Therapy | Conversion of light into heat to destroy cancer cells | Minimally invasive treatment |
| Corrosion Inhibition | Prevention of metal corrosion through protective layer formation | Increased material durability |
Case Studies
-
Silicon Naphthalocyanine in Tumor Imaging
A study demonstrated that SiNc provided superior optoacoustic signals compared to ICG in mouse tumor models, revealing its potential as a new standard for imaging agents in cancer diagnostics . -
Antibacterial Activity Assessment
Research on this compound derivatives indicated significant antibacterial activity against various strains, showcasing their potential as novel therapeutic agents against infections caused by resistant bacteria .
Eigenschaften
CAS-Nummer |
82475-12-5 |
|---|---|
Molekularformel |
C21H24N4O5 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
11-hydroxy-16-(hydroxymethyl)-12,20-dimethyl-13,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-21-carbonitrile |
InChI |
InChI=1S/C21H24N4O5/c1-8-18(27)14-13(20(29)19(8)28)12(7-26)25-11(6-22)10-5-9-15(23(10)2)17(25)16(14)24-3-4-30-21(9)24/h9-12,15-17,21,26-27H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
PZYXVNVEFYXAKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |
Kanonische SMILES |
CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |
Synonyme |
naphthocyanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















